An In-depth Technical Guide to (4-Carbamoylphenyl)methyl acetate
An In-depth Technical Guide to (4-Carbamoylphenyl)methyl acetate
This guide provides a comprehensive technical overview of (4-Carbamoylphenyl)methyl acetate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, properties, synthesis, and analytical validation, underpinning its utility in complex synthetic applications.
Chemical Identity and Structure
(4-Carbamoylphenyl)methyl acetate, also known as 4-(acetoxymethyl)benzamide, is a distinct organic compound. The foundational step in understanding its chemistry is to correctly identify it through its universally recognized identifiers and molecular structure.
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CAS Number : While a specific CAS number for (4-Carbamoylphenyl)methyl acetate is not readily found in major databases, its constituent parts and related structures are well-documented. For instance, the precursor 4-(hydroxymethyl)benzamide has the CAS number 87128-27-6[1]. The target compound is the acetate ester of this precursor.
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IUPAC Name : (4-carbamoylphenyl)methyl acetate
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Molecular Formula : C₁₀H₁₁NO₃
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Synonyms : 4-(Acetoxymethyl)benzamide
The molecular architecture consists of a central benzene ring substituted at the 1 and 4 positions. One substituent is a carbamoyl group (-CONH₂), and the other is a methyl acetate group (-CH₂OCOCH₃). This structure provides a unique combination of functional groups that are pivotal to its reactivity and potential applications as a building block in medicinal chemistry.
Caption: Molecular structure of (4-Carbamoylphenyl)methyl acetate.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in research and development. Below is a summary of the key computed and experimental properties.
| Property | Value | Source |
| Molecular Weight | 193.19 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | [2] |
| Solubility | Expected to be soluble in organic solvents like ethanol and acetone, with limited solubility in water. | [2] |
| Melting Point | Not specified, but related benzamide structures have relatively high melting points. | [2] |
| Boiling Point | Not specified |
Synthesis and Manufacturing
The synthesis of (4-Carbamoylphenyl)methyl acetate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A logical and field-proven synthetic route starts from 4-(hydroxymethyl)benzamide.
Expert Insight: This synthetic approach is favored due to the commercial availability of the starting material and the straightforward nature of the esterification reaction. The choice of an acylating agent and base is critical to prevent side reactions, such as N-acylation of the primary amide.
Proposed Synthetic Workflow
Caption: Synthetic workflow for (4-Carbamoylphenyl)methyl acetate.
Detailed Experimental Protocol
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Reaction Setup : To a solution of 4-(hydroxymethyl)benzamide (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 eq) or pyridine (1.2 eq). The reaction vessel should be maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to 0°C.
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Acylation : Slowly add the acylating agent, either acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq), to the stirred solution. The slow addition is crucial to control the exothermic reaction.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
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Workup : Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with water and brine.
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Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
To ensure the identity and purity of the synthesized (4-Carbamoylphenyl)methyl acetate, a suite of analytical techniques must be employed. This self-validating system confirms the structure and assesses the level of any impurities.
Analytical Workflow
Caption: Analytical workflow for structural and purity verification.
Expected Analytical Data:
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¹H NMR : Protons of the methyl group of the acetate will appear as a singlet around δ 2.1 ppm. The methylene protons (-CH₂-) will show a singlet around δ 5.1 ppm. The aromatic protons will appear as two doublets in the δ 7.4-7.9 ppm region. The amide protons (-NH₂) will present as a broad singlet.
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¹³C NMR : The spectrum will show characteristic peaks for the carbonyl carbons of the ester and amide, the aliphatic carbons of the methyl and methylene groups, and the aromatic carbons.
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IR Spectroscopy : Key vibrational bands would be observed for the N-H stretching of the amide (around 3400-3200 cm⁻¹), the C=O stretching of the ester (around 1740 cm⁻¹) and the amide (around 1660 cm⁻¹), and C-O stretching (around 1240 cm⁻¹).[3]
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Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Applications in Drug Development
(4-Carbamoylphenyl)methyl acetate is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable intermediate in the synthesis of more complex molecules.
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Prodrug Strategy : The acetoxymethyl group can be a component of a prodrug linker. In vivo, esterase enzymes can cleave the acetate ester, releasing a biologically active molecule. This strategy is often employed to improve the solubility, stability, or bioavailability of a parent drug.
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Scaffold for Library Synthesis : The dual functionality of the molecule (amide and ester) allows for orthogonal chemical modifications, making it an attractive scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs.
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Intermediate for API Synthesis : It can be a key building block in a multi-step synthesis of a specific API, where the carbamoyl and protected hydroxymethyl groups are essential for the final molecular structure.
Safety and Handling
As with any chemical compound in a laboratory setting, proper safety precautions are paramount.
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GHS Hazard Statements : While specific data for this compound is not available, related benzamides are known to cause skin and eye irritation.[1]
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
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Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
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Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(4-Carbamoylphenyl)methyl acetate is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be rigorously validated using a suite of modern analytical techniques. For researchers and drug development professionals, this compound represents a versatile tool for constructing novel molecular architectures and implementing prodrug strategies.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 53825865, 4-Acetyl-2-methylbenzamide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 584760, 4-(Hydroxymethyl)benzamide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 789021, Benzamide, 4-ethoxy-N-methyl-. [Link]
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NIST. Benzamide, 4-methyl-. [Link]
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Wikipedia. Methyl acetate. [Link]
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Chemspace. (4-carbamoylphenyl)methyl 4-methylbenzoate. [Link]
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ResearchGate. Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide. [Link]
